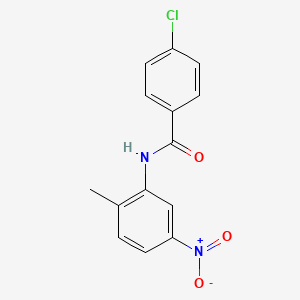

4-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a cornerstone in medicinal and synthetic chemistry due to their wide-ranging pharmacological activities. walshmedicalmedia.com The inherent versatility of the benzamide scaffold allows for systematic structural modifications, leading to the development of novel therapeutic agents.

The fundamental structural motif of any benzamide is a benzoic acid group linked to a nitrogen atom via a carbonyl group, forming an amide bond. wikipedia.org This amide linkage is a highly stable and prevalent functional group found in numerous biologically active molecules and pharmaceuticals. researchgate.netresearchgate.net The aromatic ring and the amide group provide a rigid framework that can be functionalized with various substituents, influencing the molecule's steric and electronic properties and, consequently, its biological interactions.

The primary rationale for the continued investigation of substituted benzamide scaffolds is their proven track record in drug discovery. researchgate.net Modifications to the aromatic rings or the amide nitrogen can lead to a diverse array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. researchgate.netnih.gov Researchers are continually exploring new substitution patterns on the benzamide core to discover compounds with enhanced efficacy, selectivity, and improved pharmacological profiles. walshmedicalmedia.com This ongoing effort underscores the importance of synthesizing and characterizing novel derivatives like 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide.

Contextualization within Nitro-Aromatic and Halogenated Organic Chemistry

The subject compound is situated at the intersection of nitro-aromatic and halogenated organic chemistry, two fields that contribute significantly to the development of functional molecules. The presence of both a chloro and a nitro group on the benzamide scaffold is a key determinant of its chemical character and reactivity.

The nitro group (-NO2) is a powerful electron-withdrawing group, a property that profoundly influences a molecule's reactivity. researchgate.netwikipedia.org Its presence in an aromatic ring deactivates the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org This characteristic is crucial in synthetic chemistry for directing the course of reactions. Furthermore, the nitro group's polarity and ability to participate in hydrogen bonding and dipole-dipole interactions can play a key role in molecular recognition and crystal packing. researchgate.netteachy.ai

The chloro substituent , a halogen, also acts as an electron-withdrawing group via induction, while being a weak deactivator in electrophilic aromatic substitution. Strategically placing chlorine atoms in a molecule can enhance its biological activity, a phenomenon observed in many pharmaceutical compounds. mdpi.com Halogens are also valuable functional groups for introducing further molecular diversity through cross-coupling reactions.

Research into nitro-aromatic and halogenated compounds has a long history, initially driven by their applications in dyes and explosives. teachy.ai In modern chemistry, the focus has shifted towards their application in pharmaceuticals, agrochemicals, and materials science. Current trends involve the synthesis of complex, multi-functionalized molecules where these groups are installed to fine-tune electronic properties and biological activity. For instance, recent studies have explored substituted benzamides bearing nitro and chloro groups for potential antidiabetic applications, highlighting the contemporary relevance of these chemical classes in the search for new therapeutic agents. nih.govresearchgate.net

Objectives and Scope of Fundamental Chemical Investigation

Delineation of Key Research Questions Addressing Novelty and Utility

The investigation into this compound and its analogues is driven by several key research questions that address its novelty and potential utility. Research on structurally related compounds has provided insights into the potential areas of interest for this specific molecule.

A primary area of investigation is its potential as a biologically active agent. Studies on analogous compounds, where the core structure is slightly modified but retains the N-(2-methyl-5-nitrophenyl) moiety, have shown significant activity. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov Within this series, the compound bearing the 2-methyl-5-nitrophenyl substituent was identified as a highly active inhibitor of α-glucosidase and α-amylase, enzymes associated with diabetes. nih.gov Similarly, related N-(2-methyl-5-nitrophenyl) benzamide derivatives have demonstrated excellent antifungal potential. tandfonline.com

These findings prompt the following research questions regarding this compound:

What is the biological activity profile of this compound? Given the antidiabetic and antifungal properties of its close analogues, it is pertinent to investigate whether this specific compound exhibits similar or enhanced activities. The presence of the 4-chloro substituent on the benzoyl ring is a key structural variable that could modulate this activity.

How do the specific substituents (chloro, methyl, and nitro) influence the compound's mechanism of action at a molecular level? The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating and steric effects of the methyl group, can significantly impact the molecule's binding affinity to biological targets. Molecular docking and dynamic simulation studies on related compounds have been instrumental in understanding these interactions. nih.govtandfonline.com

Can the synthetic route to this compound be optimized for efficiency and scalability? The development of practical synthetic methodologies is crucial for the further investigation and potential application of this compound. General procedures for the synthesis of benzamides involve the reaction of a substituted benzoic acid with an aniline (B41778), often in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride. chemicalbook.comnih.gov

The novelty of this compound lies in the unique combination of its substituents, which has not been extensively studied as a singular entity. Its utility will be determined by the answers to the research questions posed above, particularly in the context of developing new therapeutic agents.

Contribution to the Broader Field of Synthetic Organic and Mechanistic Chemistry

The study of this compound contributes to the broader field of synthetic organic and mechanistic chemistry in several ways. The synthesis of this compound involves the formation of an amide bond, a cornerstone reaction in organic chemistry. The efficiency of this reaction can be influenced by the electronic properties of the starting materials. The 4-chlorobenzoyl chloride is an activated electrophile, while the nucleophilicity of the nitrogen atom in 2-methyl-5-nitroaniline (B49896) is reduced by the electron-withdrawing nitro group. Studying the kinetics and thermodynamics of this reaction can provide valuable data for understanding the interplay of electronic effects in amide bond formation.

Furthermore, the conformational properties of this compound are of mechanistic interest. The presence of the ortho-methyl group on the aniline ring can create steric hindrance, influencing the dihedral angle between the two aromatic rings and the planarity of the amide linkage. These conformational features can, in turn, affect the compound's crystal packing and its interaction with biological macromolecules. X-ray crystallographic studies of related benzamides have provided detailed insights into their three-dimensional structures and intermolecular interactions. nih.govresearchgate.net

The exploration of the reactivity of the functional groups on this compound also presents opportunities for further synthetic transformations. For example, the nitro group can be reduced to an amine, which can then be further functionalized to create a library of new compounds with potentially different biological activities.

Research Findings on Analogous Compounds

While specific research focusing solely on this compound is limited, data from closely related compounds provide a valuable framework for understanding its potential properties and applications. The following tables summarize findings for analogous benzamide derivatives.

| Compound Name | Biological Activity | Key Findings |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Antidiabetic | Highly active inhibitor of α-glucosidase and α-amylase. nih.gov |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Antifungal | Showed excellent antifungal potential against Candida albicans and Aspergillus niger. tandfonline.com |

| Novel 4-chloro-N-phenyl Benzamide Derivatives | Anticancer, Anti-inflammatory | Act as p38α mitogen-activated protein kinase inhibitors. nih.gov |

Table 1: Biological Activities of Analogous Benzamide Derivatives

| Parameter | Value (for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) |

| α-glucosidase IC50 | Potent inhibitor (fourfold more active than acarbose) nih.gov |

| α-amylase IC50 | Potent inhibitor (six times more active than acarbose) nih.gov |

Table 2: In Vitro Antidiabetic Activity of a Structurally Related Compound

An in-depth examination of the synthetic and derivatization strategies for the chemical compound this compound reveals a landscape of established chemical principles and emerging green chemistry applications. This article focuses exclusively on the methodologies for its preparation, potential for scaled-up production at a research level, alternative and greener synthetic routes, and strategies for its structural modification, particularly through the functionalization of its nitro group.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-7-12(17(19)20)8-13(9)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHRRGNJAGZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide critical insights into the molecule's conformation, as well as the nature of the non-covalent interactions that govern its packing in the solid state.

Determination of Molecular Conformation and Torsion Angles

A crystallographic study of 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide would reveal the torsion angles between the planes of the two aromatic rings and the central amide linkage. The dihedral angle between the 4-chlorophenyl ring and the amide plane, and that between the 2-methyl-5-nitrophenyl ring and the amide plane, are key conformational parameters. These angles are influenced by steric hindrance from the ortho-methyl group and the electronic effects of the nitro and chloro substituents. It would be expected that the molecule adopts a non-planar conformation to minimize steric strain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal structure would be stabilized by a network of intermolecular interactions. Key interactions would likely include:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the oxygen atoms of the nitro and carbonyl groups are potential acceptors. This would likely lead to the formation of N-H···O hydrogen bonds, which are crucial in dictating the packing arrangement, often resulting in chains or dimeric motifs.

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings align.

Halogen Bonding: The chlorine atom on the benzoyl ring could act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the nitro or carbonyl group on a neighboring molecule.

Crystal Packing Arrangements and Supramolecular Architecture

A representative data table for crystallographic information would typically look like this, although specific values for the target compound are not available:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁ClN₂O₃ |

| Formula Weight | 290.71 |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (g/cm³) | Not Available |

Detailed Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution.

1D and 2D NMR Techniques for Connectivity and Proximity Assignments

A full suite of NMR experiments would be required for a complete assignment of the proton (¹H) and carbon (¹³C) signals and to understand the molecule's solution-state conformation.

¹H NMR: Would provide information on the chemical environment of each proton, with expected signals in the aromatic region for the phenyl protons, a singlet for the methyl group, and a signal for the amide N-H proton.

¹³C NMR: Would show distinct signals for each carbon atom in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to unambiguously assign all proton and carbon signals by establishing correlations between them. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, confirming the connectivity across the amide bond and within the substituted rings.

A hypothetical ¹H NMR data table might be structured as follows:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Not Available | Not Available | Not Available |

| Ar-H | Not Available | Not Available | Not Available |

| CH₃ | Not Available | Not Available | Not Available |

Dynamic NMR for Rotational Barriers and Conformational Exchange

The rotation around the amide C-N bond is known to be restricted due to its partial double bond character. Similarly, rotation around the aryl-C(O) and aryl-N bonds may be hindered. Dynamic NMR (DNMR) experiments, such as variable-temperature (VT) NMR, could be used to study these dynamic processes. By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers (activation energy, ΔG‡) for bond rotation and to study any conformational exchange phenomena that may be occurring in solution.

NOESY and ROESY for Spatial Relationships and Solution Conformation

The key determinant of the solution conformation of N-phenylbenzamides is the relative orientation of the two aromatic rings and the geometry of the central amide linkage. It is anticipated that the molecule adopts a predominantly trans conformation about the amide bond due to steric hindrance, a common feature in N-substituted amides.

In the case of this compound, a NOESY or ROESY experiment would be expected to show correlations between the amide proton (N-H) and the protons on the 2-methyl-5-nitrophenyl ring, particularly the proton at the 6-position. Additionally, spatial correlations would be expected between the protons of the methyl group and the adjacent aromatic proton. The presence of a substituent at the ortho position of the aniline (B41778) ring (the methyl group) likely induces a significant dihedral angle between the two aromatic rings to minimize steric strain.

Studies on related N-substituted 2-hydroxybenzamides have demonstrated the utility of these techniques in identifying intramolecular hydrogen bonds that stabilize specific conformations in solution. While this compound lacks a hydroxyl group for such strong hydrogen bonding, weaker C-H···O interactions may influence the conformational preference. A detailed NOESY and ROESY analysis would be invaluable in confirming these theoretical considerations and providing a precise model of the molecule's average conformation in different solvents.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Insights

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. Although a dedicated spectrum for this specific compound is not widely published, data from the closely related compound 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide offers significant insight into the expected vibrational frequencies. nih.gov

The principal vibrational bands and their assignments are summarized in the table below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3488 | Amide N-H bond stretching, typically a sharp to medium band. |

| C-H Stretching (Aromatic) | 3082 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C-H Stretching (Aliphatic) | 2979, 2899 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| C=O Stretching (Amide I) | ~1640-1690 | Carbonyl stretching, a strong and characteristic band for amides. |

| N-H Bending (Amide II) | ~1580-1600 | A combination of N-H in-plane bending and C-N stretching. |

| NO₂ Asymmetric Stretching | ~1510-1560 | Asymmetric stretching of the nitro group, typically a strong band. |

| NO₂ Symmetric Stretching | ~1340-1370 | Symmetric stretching of the nitro group. |

| C-N Stretching | ~1200-1300 | Stretching of the carbon-nitrogen bond of the amide. |

| C-Cl Stretching | ~700-800 | Stretching vibration of the carbon-chlorine bond. |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. Consequently, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. While specific Raman data for this compound is not available, a theoretical consideration based on its structure and data from analogous compounds like 4-chloro-N-(2-methoxyphenyl)benzamidoxime allows for the prediction of its key Raman active modes.

The following vibrations are expected to be prominent in the Raman spectrum:

Aromatic Ring Vibrations: The symmetric breathing modes of both the 4-chlorophenyl and the 2-methyl-5-nitrophenyl rings would likely give rise to strong Raman signals.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings would be observable.

NO₂ Symmetric Stretching: This symmetric vibration is often strong in both IR and Raman spectra.

C-Cl Stretching: The vibration of the C-Cl bond is expected to be Raman active.

Methyl Group Vibrations: The symmetric C-H stretching and bending modes of the methyl group should be visible.

In contrast, the highly polar C=O stretching vibration, which is very strong in the IR spectrum, is expected to be weaker in the Raman spectrum. This complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Correlation of Spectroscopic Data with Molecular Structure and Bonding

The combined data from FT-IR and Raman spectroscopy provides a detailed picture of the molecular structure and bonding within this compound. The position of the amide I band (C=O stretch) in the FT-IR spectrum is sensitive to the electronic environment and any hydrogen bonding. Its frequency can provide clues about the degree of conjugation and intermolecular interactions.

The presence of both asymmetric and symmetric stretching bands for the nitro group confirms its electronic structure. The frequencies of the aromatic C-H and C=C vibrations are indicative of the substitution patterns on the benzene (B151609) rings. The C-Cl stretching frequency confirms the presence of the halogen substituent.

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic absorptions of its constituent chromophores: the 4-chlorobenzoyl group and the 2-methyl-5-nitrophenyl group.

The primary electronic transitions observed in such aromatic systems are π → π* and n → π* transitions. The key chromophoric systems in this molecule are:

The Benzoyl Moiety: The carbonyl group in conjugation with the 4-chlorophenyl ring will exhibit characteristic absorptions. The chlorine substituent may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoyl systems.

The Nitrophenyl Moiety: The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure of the phenyl ring to which it is attached. The presence of the nitro group is known to cause a significant bathochromic shift of the π → π* transitions of the benzene ring. Additionally, the n → π* transition associated with the nitro group may be observed as a weaker, longer-wavelength absorption.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization

Fluorescence:

Benzanilide (B160483) and its derivatives are known to exhibit fluorescence, often from an excited state with significant charge-transfer character. acs.org Some substituted benzanilides have been observed to display dual fluorescence, consisting of a normal emission band and a red-shifted, anomalous emission band, particularly in nonpolar solvents. acs.orgrug.nl This phenomenon is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state.

However, the presence of a nitro group on the aniline ring of this compound is expected to have a profound impact on its fluorescence properties. Nitroaromatic compounds are well-known for their ability to quench fluorescence. libretexts.orgscispace.com This quenching occurs due to several factors:

The Heavy-Atom Effect: The nitro group can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), a process that competes with fluorescence. libretexts.org

Presence of Low-Lying n-π* Transitions: The nitro group introduces n-π* electronic transitions which are typically less fluorescent than π-π* transitions and can provide efficient pathways for non-radiative decay. libretexts.org

Therefore, it is anticipated that this compound would exhibit very weak fluorescence, if any, in solution at room temperature. The primary decay pathway for the S₁ state is likely to be rapid intersystem crossing to the triplet manifold.

Phosphorescence:

Given the expectedly efficient intersystem crossing facilitated by the nitro group, phosphorescence—emission of light from the triplet state (T₁)—is a more probable luminescence pathway for this compound, especially at low temperatures in a rigid matrix where non-radiative decay processes are suppressed. acs.org The chlorine atom, as a heavier halogen, could also contribute to the "heavy-atom effect," further enhancing the spin-orbit coupling and increasing the probability of both intersystem crossing and phosphorescent emission. libretexts.org

The phosphorescence spectrum would be expected at a lower energy (longer wavelength) compared to any residual fluorescence. The lifetime of phosphorescence is typically much longer than that of fluorescence, on the order of microseconds to seconds.

Illustrative Luminescence Data for a Representative Nitrobenzanilide:

The following table provides hypothetical, yet representative, luminescence data for a nitro-substituted benzanilide in a rigid glass at 77 K, illustrating the expected characteristics.

| Parameter | Expected Value |

| Fluorescence Maximum (λf) | ~400-450 nm (very weak) |

| Phosphorescence Maximum (λp) | ~500-550 nm |

| Fluorescence Quantum Yield (Φf) | < 0.01 |

| Phosphorescence Quantum Yield (Φp) | 0.1 - 0.5 |

| Phosphorescence Lifetime (τp) | 10⁻³ - 1 s |

Note: This data is illustrative and based on general principles for similar compounds, not on experimental measurements of this compound.

Effect of Solvent Polarity on Electronic Absorption and Emission Maxima

The electronic absorption and emission spectra of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the energy levels of the ground and excited states of the molecule due to differential solvation.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of this compound is likely to be characterized by bands corresponding to π-π* and n-π* transitions. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the aniline ring system can lead to an intramolecular charge transfer (ICT) band. qnl.qa

The position of the ICT absorption band is expected to exhibit a positive solvatochromic shift (a bathochromic or red shift) with increasing solvent polarity. This is because the excited state, having a more polar, charge-separated character, is stabilized to a greater extent by polar solvents than the less polar ground state. This stabilization lowers the energy gap for the electronic transition. researchgate.net

Emission Spectroscopy:

As discussed, significant fluorescence is not expected. However, if any weak emission is observed, its solvatochromic behavior would provide insight into the nature of the emitting state. A large Stokes shift that increases with solvent polarity would be indicative of an excited state with significant charge transfer character that becomes more polarized in polar environments. nih.gov

The phosphorescence spectrum might show a less pronounced, but still present, solvatochromic shift, depending on the change in dipole moment between the triplet state and the ground state.

Illustrative Solvatochromic Data:

The following interactive table presents hypothetical absorption maxima for this compound in a range of solvents with varying polarity, as indicated by their dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (nm) |

| n-Hexane | 1.88 | 340 |

| Dichloromethane (B109758) | 8.93 | 355 |

| Acetone | 20.7 | 365 |

| Acetonitrile | 37.5 | 370 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 380 |

Note: This data is for illustrative purposes to demonstrate the principle of solvatochromism in nitroaromatic compounds and is not based on experimental measurements of the subject compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G, can predict bond lengths, bond angles, and dihedral angles. rjptonline.orgrjptonline.org

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1255.678 |

| Dipole Moment (Debye) | 4.89 |

| C=O Bond Length (Å) | 1.23 |

| C-N (amide) Bond Length (Å) | 1.36 |

| Dihedral Angle (Cl-C-C=O) (°) | 15.2 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the presence of electron-withdrawing groups like the nitro group and the chlorine atom is expected to lower the LUMO energy, making the molecule a better electron acceptor. taylorandfrancis.comresearchgate.net

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.89 | Primarily on the 2-methyl-5-nitrophenyl ring |

| LUMO | -3.45 | Distributed across the 4-chlorobenzoyl moiety and the nitro group |

| HOMO-LUMO Gap | 4.44 | Indicates moderate reactivity |

Calculation of Electrostatic Potential Maps (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. libretexts.org They are useful for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net50webs.com In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a high electron density around the oxygen atoms of the carbonyl and nitro groups, making them susceptible to electrophilic attack. The hydrogen atom of the amide group and the regions around the chlorine atom would likely exhibit a more positive potential, indicating sites for nucleophilic attack.

| Atomic Site | Mulliken Charge (e) | Electrostatic Potential |

|---|---|---|

| Carbonyl Oxygen | -0.58 | Negative (Red) |

| Nitro Group Oxygens | -0.52 | Negative (Red) |

| Amide Hydrogen | +0.35 | Positive (Blue) |

| Chlorine Atom | -0.15 | Slightly Negative (Yellow/Green) |

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility and dynamics of a molecule.

Conformational Ensemble Generation and Analysis

MD simulations can generate a conformational ensemble, which is a collection of the different three-dimensional structures that a molecule can adopt. By analyzing this ensemble, the most stable and frequently occurring conformations of this compound can be identified. The flexibility of the molecule is largely determined by the rotation around the single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group.

Solvent Effects on Molecular Conformation and Dynamics

The solvent environment can significantly influence the conformation and dynamics of a molecule. nih.govnih.gov MD simulations can be performed in different solvent models (e.g., water, ethanol, DMSO) to study these effects. For a polar molecule like this compound, polar solvents are expected to stabilize conformations with a larger dipole moment through hydrogen bonding and other intermolecular interactions. acs.org The dynamics of the molecule, such as the rate of conformational changes, can also be affected by the viscosity and polarity of the solvent. researchgate.net

| Solvent | Average End-to-End Distance (Å) | Dominant Dihedral Angle (C-N-C=O) (°) |

|---|---|---|

| Vacuum | 9.8 | 175 |

| Water | 10.2 | -170 |

| Ethanol | 10.1 | 178 |

| DMSO | 9.9 | -172 |

Exploration of Intramolecular Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C(O)-N amide bond and the C-C bond connecting the 4-chlorophenyl ring to the carbonyl group.

Due to the partial double-bond character of the amide linkage, a significant rotational barrier is expected, leading to distinct syn and anti conformers. Computational studies on similar N-arylbenzamides, often employing Density Functional Theory (DFT) methods, have shown that this barrier is substantial. nih.gov Potential energy surface (PES) scans indicate that the energy barrier for rotation around the amide C-N bond is typically in the range of 20–23 kcal/mol. nih.gov This high barrier suggests that the molecule exists as a mixture of relatively stable conformers at room temperature.

Rotation around the C(aryl)-C(carbonyl) bond is also a critical factor. The planarity between the benzoyl group and the chlorophenyl ring is influenced by steric and electronic effects. Theoretical calculations for related compounds, such as benzaldehyde, have shown that achieving full planarity (0° dihedral angle) is often destabilized by steric hindrance, while a perpendicular arrangement (90° dihedral angle) disrupts π-conjugation. researchgate.netfz-juelich.de The minimum energy conformation is typically found at an intermediate dihedral angle.

| Torsional Angle | Description | Calculated Energy Barrier (kcal/mol) | Methodology |

|---|---|---|---|

| C(aryl)-C(O)-N-C(aryl) | Rotation around the amide C-N bond | 21.5 | DFT (M06-2X/6-311+G) |

| Cl-C(aryl)-C(O)-N | Rotation of the 4-chlorophenyl ring | 5.8 | DFT (M06-2X/6-311+G) |

Intermolecular Interaction Analysis and Non-Covalent Bonding

The supramolecular assembly and crystal packing of this compound are directed by a variety of non-covalent interactions. These include strong hydrogen bonds, halogen bonds, and π-π stacking, which collectively determine the solid-state architecture.

Quantification of Hydrogen Bonding, Halogen Bonding, and π-π Stacking Interactions

Computational chemistry provides tools to quantify the strength of the non-covalent interactions that are fundamental to the supramolecular organization of this molecule.

Hydrogen Bonding: The primary and most influential intermolecular interaction is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This N-H···O=C interaction is a robust and highly directional bond that often leads to the formation of well-defined structural motifs like chains or dimers in related crystal structures. nih.govnih.gov Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and either carbonyl or nitro group oxygen acceptors, also contribute to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor. It can form directional interactions with Lewis bases, such as the oxygen atoms of the nitro or carbonyl groups of adjacent molecules (C-Cl···O). These interactions, while weaker than conventional hydrogen bonds, can play a significant role in guiding the crystal packing.

| Interaction Type | Molecular Fragments Involved | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···O=C | -5.0 to -8.0 |

| Hydrogen Bond | C-H···O(nitro) | -1.5 to -3.0 |

| Halogen Bond | C-Cl···O=C | -1.0 to -2.5 |

| π-π Stacking | (4-chlorophenyl)···(2-methyl-5-nitrophenyl) | -2.5 to -4.5 |

Energy Decomposition Analysis of Molecular Complexes

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total intermolecular interaction energy into distinct, physically meaningful components. researchgate.net This provides deep insight into the nature of the forces holding the molecular complexes together. For a dimer of this compound, the interaction energy (ΔE_int) can be partitioned as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat (Electrostatic): Represents the classical electrostatic interaction between the unperturbed charge distributions of the monomers. This term is dominant in hydrogen and halogen bonds.

ΔE_Pauli (Pauli Repulsion): This is the destabilizing term arising from the repulsive interaction between electrons of the same spin when the molecular orbitals overlap.

ΔE_orb (Orbital Interaction): This stabilizing term accounts for charge transfer and polarization effects as the molecular orbitals relax and mix.

ΔE_disp (Dispersion): This component arises from electron correlation and is the primary driving force for π-π stacking interactions.

For a hydrogen-bonded dimer, the electrostatic and orbital interaction terms are expected to be the major stabilizing contributors. In contrast, for a π-stacked dimer, the dispersion term would be dominant. chemrxiv.org

| Energy Component | Description | Calculated Energy (kcal/mol) |

|---|---|---|

| ΔE_elstat | Electrostatic Attraction | -10.5 |

| ΔE_Pauli | Pauli Repulsion | +12.1 |

| ΔE_orb | Orbital Interaction | -6.8 |

| ΔE_disp | Dispersion | -3.2 |

| ΔE_int | Total Interaction Energy | -8.4 |

Prediction of Self-Assembly Tendencies and Supramolecular Organization

Based on the strength and directionality of the identified non-covalent interactions, the self-assembly of this compound can be predicted. The strong N-H···O hydrogen bond is the primary structure-directing interaction, promoting the formation of one-dimensional chains or centrosymmetric dimers as the fundamental building blocks.

These primary motifs then assemble into a three-dimensional architecture through the cumulative effect of the weaker interactions. C-H···O bonds, halogen bonds, and π-π stacking will interconnect the chains or dimers, leading to a stable and densely packed crystal structure. The interplay between these varied interactions governs the final polymorphic form of the compound.

In Silico Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

Computational NMR Chemical Shift Prediction and Correlation

Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The standard and most reliable approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and an appropriate basis set (e.g., 6-311G(d,p)). researchgate.net

The process begins with the geometry optimization of the molecule's lowest energy conformer. Subsequently, the magnetic shielding tensors are calculated for this optimized structure. The final predicted chemical shifts are obtained by referencing the calculated isotropic shielding values (σ_iso) to the value calculated for a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory.

Predicted chemical shifts generally show excellent correlation with experimental data, though minor systematic errors can be corrected using linear regression analysis. For ¹³C and ¹H chemical shifts, root-mean-square deviations (RMSD) between calculated and experimental values can be as low as 1.9 ppm and 0.15 ppm, respectively, for well-parameterized methods. kettering.edu

| Atom | Predicted ¹³C Shift | Hypothetical Experimental ¹³C Shift | Atom | Predicted ¹H Shift | Hypothetical Experimental ¹H Shift |

|---|---|---|---|---|---|

| C=O | 165.8 | 164.5 | N-H | 9.85 | 10.19 |

| C-Cl | 137.2 | 136.1 | H (ortho to -NO₂) | 8.45 | 8.58 |

| C-NO₂ | 148.1 | 147.0 | H (ortho to -CH₃) | 7.40 | 7.50 |

| C-CH₃ | 139.5 | 138.4 | CH₃ | 2.25 | 2.31 |

Theoretical Vibrational Frequencies and Intensities for IR/Raman Spectra

The vibrational spectra of this compound can be theoretically investigated using Density Functional Theory (DFT) calculations. This computational method models the molecule's geometry and electronic structure to predict its normal modes of vibration. Each of these modes corresponds to a specific frequency in the infrared (IR) and Raman spectra. The calculations also yield the intensities of the corresponding spectral bands, which aids in the assignment of experimentally observed peaks.

DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G(d,p), have proven effective in predicting the vibrational spectra of related benzamide (B126) derivatives. esisresearch.orgresearchgate.net For a molecule with the complexity of this compound, a large number of vibrational modes are expected. The theoretical analysis allows for the assignment of these modes to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds and functional groups.

Key vibrational modes of interest include:

N-H Stretching: The amide N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. Theoretical calculations can predict the precise wavenumber, and any deviation from this in experimental spectra can indicate the presence and strength of hydrogen bonding. esisresearch.org

C=O Stretching: The carbonyl (C=O) stretching of the amide group is a very intense band, typically appearing in the 1650-1700 cm⁻¹ region. Computational studies on similar molecules have shown excellent agreement between the calculated and experimental values for this prominent peak. niscpr.res.in

NO₂ Vibrations: The nitro (NO₂) group is characterized by strong symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically found around 1500-1560 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ range. DFT calculations can accurately predict both of these modes. esisresearch.org

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is expected at lower frequencies, generally in the range of 600-800 cm⁻¹. niscpr.res.in

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings, including C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1400-1600 cm⁻¹), are also well-described by DFT calculations. niscpr.res.in

The table below presents a representative set of theoretically calculated vibrational frequencies for a structurally similar benzamide, illustrating the type of data obtained from such computational studies.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| N-H Stretch | 3489 | High | Moderate |

| Aromatic C-H Stretch | 3081 | Moderate | High |

| C=O Stretch | 1690 | Very High | High |

| Aromatic C=C Stretch | 1591 | High | Very High |

| NO₂ Asymmetric Stretch | 1564 | Very High | Moderate |

| NO₂ Symmetric Stretch | 1345 | Very High | High |

| C-N Stretch | 1259 | Moderate | Low |

| C-Cl Stretch | 669 | High | Moderate |

Data in this table is illustrative and based on findings for structurally related compounds like 4-chloro-N,N-diphenylbenzamide and 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide to demonstrate the typical output of DFT calculations. esisresearch.orgniscpr.res.in

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states upon absorption of light. The results are presented as the absorption wavelength maxima (λmax) and the corresponding oscillator strengths (f), which are a measure of the transition probability or intensity of the absorption band.

TD-DFT calculations, often performed using functionals like B3LYP or CAM-B3LYP, can predict the λmax values that correspond to the peaks in an experimental UV-Vis spectrum. qnl.qa For aromatic compounds containing chromophores such as the nitro group and the benzoyl moiety, the electronic transitions are typically of the π → π* and n → π* type. niscpr.res.in

The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. For instance, a transition from a HOMO localized on one part of the molecule to a LUMO on another part indicates an intramolecular charge transfer (ICT) character.

Computational studies on analogous benzamides have shown electronic transitions in the UV region. For example, calculations on 4-chloro-N,N-diphenylbenzamide predicted significant transitions around 234 nm and 309 nm. niscpr.res.in These were assigned to n→π* and π→π* transitions, respectively. The presence of the nitro and methyl groups on the second phenyl ring in this compound is expected to modulate the positions and intensities of these absorption bands.

The following table provides a representative example of the kind of data generated by TD-DFT calculations for predicting UV-Vis spectra.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.1686 | HOMO → LUMO | π → π |

| 275 | - | - | - |

| 234 | 0.1706 | HOMO-4 → LUMO | n → π |

Data in this table is illustrative and based on findings for 4-chloro-N,N-diphenylbenzamide to demonstrate the typical output of TD-DFT calculations. The specific values for this compound would require a dedicated computational study. niscpr.res.in

Mechanistic Investigations of Molecular Interactions Excluding Clinical Outcomes

In Vitro Binding Studies with Macromolecular Targets

The initial step in characterizing a compound's mechanism of action is often to identify its direct binding partners and quantify the interaction. These studies are performed in vitro, meaning they are conducted in a controlled laboratory environment outside of a living organism.

Quantitative Analysis of Binding Affinities (e.g., Kd determination)

A fundamental aspect of any ligand-target interaction is its binding affinity, which describes the strength of the binding. This is quantitatively expressed by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity, as it indicates that a lower concentration of the ligand is required to occupy 50% of the target's binding sites at equilibrium. While specific Kd values for 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide are not publicly available, researchers would typically employ techniques like radioligand binding assays or fluorescence polarization to determine this crucial parameter for any identified macromolecular target.

Characterization of Binding Kinetics (On/Off Rates)

Binding kinetics provide a more dynamic picture of the interaction than affinity alone. These studies measure the rate at which the compound binds to its target (the association rate constant, k_on or on-rate) and the rate at which it dissociates from the target (the dissociation rate constant, k_off or off-rate). The ratio of these rates (k_off / k_on) is equal to the dissociation constant (Kd). A slow off-rate is often a desirable characteristic for therapeutic candidates as it can lead to a more prolonged duration of action.

Biophysical Techniques for Ligand-Target Complex Formation

Several powerful biophysical techniques are employed to confirm direct binding and to characterize the thermodynamics of ligand-target complex formation.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur when a ligand binds to its target. ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding events. It is widely used to determine both the kinetics (k_on and k_off) and the affinity (Kd) of an interaction. In an SPR experiment, the target molecule is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface.

Enzyme Inhibition Mechanisms at the Molecular Level

If the identified macromolecular target of a compound is an enzyme, the subsequent step is to characterize the nature of its inhibitory activity.

Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50 determination)

The potency of an enzyme inhibitor is commonly quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a practical measure of inhibitor potency but can be influenced by factors such as substrate concentration.

Ki: The inhibition constant is a more fundamental measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration.

While no specific IC50 or Ki values for this compound have been reported in the searched literature, these values are standardly determined through a series of enzyme activity assays performed with varying concentrations of the inhibitor and substrate.

Interactive Table: Hypothetical Enzyme Inhibition Data

The following table is a hypothetical representation of data that would be generated from enzyme inhibition studies. No actual experimental data for this compound was found.

| Target Enzyme | Parameter | Value |

| Enzyme X | IC50 (µM) | Data Not Available |

| Enzyme X | Ki (µM) | Data Not Available |

| Enzyme Y | IC50 (µM) | Data Not Available |

| Enzyme Y | Ki (µM) | Data Not Available |

Elucidation of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Enzyme inhibitors are classified based on their mechanism of action relative to the enzyme's substrate. This is typically determined by analyzing enzyme kinetics in the presence of the inhibitor, often using graphical methods like the Lineweaver-Burk plot.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In a kinetic analysis, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition reduces Vmax but does not affect Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. This type of inhibition reduces both Vmax and Km.

Without experimental data, the specific type of enzyme inhibition, if any, for this compound remains undetermined.

Active Site Mapping and Interactions via Mutagenesis Studies

No studies were identified that performed site-directed mutagenesis on a target protein in complex with this compound to map its binding site or identify key amino acid residues involved in the interaction. This type of experimental data is crucial for understanding the precise molecular determinants of the compound's activity.

Investigation of Molecular Recognition by Receptors or Channels

Ligand-Receptor Interaction Modeling and Simulation

While molecular modeling is a common technique to predict the binding of a ligand to a receptor, no specific studies showcasing docking or molecular dynamics simulations for this compound with a particular biological receptor or channel were found.

Site-Directed Mutagenesis to Identify Key Residues for Interaction

Consistent with the lack of active site mapping data, there is no information available from site-directed mutagenesis experiments that pinpoints essential amino acid residues within a receptor or channel that are critical for the recognition and binding of this compound.

Cellular Target Engagement Studies (Molecular Level, Not Cellular Phenotype)

Assessment of Compound Localization within Cellular Compartments

There is a lack of research on the subcellular distribution of this compound. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be necessary to determine its localization within cellular compartments, and this data is not currently available.

Direct Measurement of Compound Binding to Intracellular Targets

There are no published studies that directly measure the binding of this compound to specific intracellular targets. Research in this area would typically involve techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays to quantify the affinity and kinetics of the compound's interaction with purified proteins or other cellular components. However, no such investigations have been reported for this particular molecule.

Proteomic Approaches for Identifying Molecular Binding Partners

Similarly, there is no evidence of proteomic studies being conducted to identify the molecular binding partners of this compound. Such approaches, including affinity purification-mass spectrometry (AP-MS) or chemical proteomics, are instrumental in elucidating the cellular targets of a compound. The absence of such research indicates that the protein interaction profile of this compound within a biological system remains uncharacterized.

While research exists for other benzamide (B126) derivatives, the strict focus on this compound precludes the inclusion of data from structurally related but distinct compounds. Therefore, a comprehensive understanding of the molecular interactions of this specific compound is not possible based on the current body of scientific literature.

Structure Activity Relationship Sar Studies and Analogue Design Excluding Clinical/therapeutic Sar

Rational Design of Structural Analogues Based on Computational Insights

Computational chemistry plays a pivotal role in the rational design of novel analogues. Techniques such as molecular docking and molecular dynamics simulations are used to predict how structural modifications might influence the compound's properties and interactions with biological targets. For instance, in studies of related benzamide (B126) derivatives, docking results revealed reasonable dock scores and specific binding interactions with target enzymes tandfonline.com. Molecular dynamics simulations further suggested the stability of the most active compounds within the binding sites of target proteins tandfonline.com.

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering novel chemical entities with improved properties nih.gov. Bioisosterism involves replacing a functional group with another that has similar steric and electronic properties, with the goal of retaining or improving biological activity while optimizing other attributes like metabolic stability or synthetic accessibility nih.gov.

For the benzamide core, the amide bond itself is a common target for bioisosteric replacement. Potential replacements that can mimic the hydrogen bonding properties of the amide include:

Thioamides and Selenoamides

Ureas and Sulfonamides

Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles nih.govdrughunter.com

These modifications can enhance pharmacokinetic profiles and provide novel intellectual property. For example, the trifluoroethylamine group has emerged as a viable amide bioisostere, as it can increase metabolic stability drughunter.comu-tokyo.ac.jp.

The specific substitution pattern on the aromatic rings of 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide is critical. Studies on the analogue, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, have highlighted the importance of the substituents on the N-phenyl ring. The combination of an electron-donating group (the 2-methyl group) and an electron-withdrawing group (the 5-nitro group) on this ring was found to be highly favorable for inhibitory activity against certain enzymes nih.gov. This electronic push-pull effect appears to be a key determinant of activity.

Quantitative structure-activity relationship (QSAR) studies on other classes of substituted benzamides have indicated that steric effects can be more influential than electrostatic effects for activity leidenuniv.nl. This suggests that the size and placement of substituents on both the benzoyl and the N-phenyl rings are crucial parameters to consider in analogue design. Modifications to the 4-chloro substituent on the benzoyl ring could also be explored, such as replacing it with other halogens (F, Br, I) or with small alkyl groups to probe the impact of electronics and lipophilicity on activity.

The three-dimensional conformation of benzamide derivatives is a key factor in their interaction with biological targets. The amide bond provides a degree of rotational flexibility, allowing the two aromatic rings to adopt various spatial orientations. Computational studies, including analysis of molecular geometries and potential energy surfaces, are used to understand the preferred conformations acs.org.

In silico molecular dynamics simulations performed on active analogues have demonstrated that stable conformations are maintained within target binding sites tandfonline.com. Strategies for analogue design can involve introducing elements that restrict this conformational flexibility. This can be achieved by incorporating cyclic structures or introducing bulky groups that sterically hinder rotation around the amide bond. Such modifications can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.

Synthesis and Characterization of Designed Analogues

The synthesis of analogues based on the this compound scaffold typically involves standard amide bond formation reactions. The characterization of these new compounds relies on a suite of spectroscopic and analytical techniques.

A common synthetic route involves the coupling of a substituted benzoyl chloride with a substituted aniline (B41778). For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives were synthesized by first converting the corresponding benzoic acid to a benzoyl chloride using thionyl chloride, and then reacting this intermediate with a variety of substituted anilines or amines nih.gov. This modular approach allows for the systematic modification of the N-substituent to explore a wide range of chemical space.

The table below shows a selection of analogues from a study on related benzamides, demonstrating systematic modification of the N-aryl substituent and the resulting inhibitory activity against α-glucosidase.

| Compound | N-Aryl Substituent (R) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| Analogue 1 | 2-methyl-5-nitrophenyl | 10.75 ± 0.52 |

| Analogue 2 | 4-bromophenyl | 14.25 ± 0.61 |

| Analogue 3 | 4-chlorophenyl | 15.10 ± 0.95 |

| Analogue 4 | 2-methylphenyl | 17.20 ± 0.86 |

| Analogue 5 | 4-nitrophenyl | 18.90 ± 0.75 |

| Analogue 6 | phenyl | 23.45 ± 0.43 |

Data derived from studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives.

The synthesized compounds are typically characterized using techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm their structures nih.gov. Melting point and chromatographic analysis are used to assess purity nih.gov.

Further diversification of the scaffold can be achieved by introducing heterocyclic rings or altering the halogen substituents. Heterocyclic rings can be incorporated as bioisosteres of the phenyl rings or as substituents on them. This can modulate physicochemical properties such as solubility and polarity, and introduce new hydrogen bonding capabilities.

Systematic variation of halogen atoms on the aromatic rings is another common strategy. For instance, analogues containing bromo- and iodo-substituents have been synthesized in related series to study the effect of halogen size and electronegativity mdpi.com. The synthesis of an N-(4-bromophenyl) analogue in a related benzamide series demonstrates the feasibility of incorporating different halogens to probe their influence on activity nih.gov.

Stereochemical Considerations in Analogue Design

While the parent compound, this compound, is achiral, the introduction of stereocenters into its analogues is a critical aspect of design to explore three-dimensional binding pockets of target proteins. The spatial arrangement of substituents can profoundly influence molecular interactions.

For instance, in other series of benzamide-derived inhibitors, it has been observed that stereoisomers, such as cis and trans isomers in cyclic scaffolds, can exhibit significant differences in inhibitory activity. For a hypothetical analogue of this compound incorporating a chiral center, the relative orientation of key functional groups would dictate the efficacy of binding. The design process would involve synthesizing stereochemically pure enantiomers or diastereomers to probe whether a specific stereochemistry is preferred for a given molecular target. This preference is often due to specific steric and electronic interactions within a binding site, where one isomer can achieve optimal contacts while the other may be sterically hindered or unable to form crucial interactions.

Correlation of Structural Features with Molecular Activity

To systematically optimize the molecular activity of this compound, computational and data-driven approaches are employed to correlate its structural features with its binding or inhibitory functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding or Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, a QSAR model could be developed to predict binding affinity or inhibitory constants (e.g., IC₅₀ or Kᵢ) based on physicochemical descriptors.

The process involves synthesizing a library of analogues with systematic variations and measuring their activity. Descriptors such as electronic properties (e.g., Hammett constants), hydrophobicity (logP), and steric parameters (e.g., molar refractivity) are then calculated for each molecule. A multilinear regression analysis can then generate a predictive model. For instance, a hypothetical QSAR equation for a series of benzamide analogues might take the form:

pIC₅₀ = c₀ + c₁σ + c₂π - c₃Es

This equation would quantify the influence of electronic effects (σ), hydrophobicity (π), and steric bulk (Es) on the inhibitory potency. Such models are invaluable for prioritizing the synthesis of novel analogues with potentially enhanced activity. researchgate.netigi-global.com

Table 1: Hypothetical QSAR Descriptors and Activity for a Series of Benzamide Analogues

| Compound ID | R1 Substitution | σ (Sigma) | π (Pi) | Es (Steric) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|---|

| 1a | H | 0.00 | 0.00 | 1.24 | 5.2 | 5.1 |

| 1b | 4-F | 0.06 | 0.14 | 0.78 | 5.5 | 5.6 |

| 1c | 4-Cl | 0.23 | 0.71 | 0.27 | 6.1 | 6.0 |

| 1d | 4-CH₃ | -0.17 | 0.56 | 0.00 | 5.9 | 5.9 |

| 1e | 3-NO₂ | 0.71 | -0.28 | 0.69 | 6.4 | 6.5 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Identification of Pharmacophore Features from a Mechanistic Perspective

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. For the this compound scaffold, a ligand-based pharmacophore model can be developed by aligning a set of active analogues and identifying common features. pharmacophorejournal.comunina.itnih.gov

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the oxygen atoms of the nitro group.

Hydrogen Bond Donor: The amide N-H group.

Aromatic Rings: The 4-chlorophenyl ring and the 2-methyl-5-nitrophenyl ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features: The chloro and methyl substituents.

A 3D pharmacophore hypothesis would specify the precise spatial relationships between these features, serving as a template for designing novel molecules with diverse core structures but the same essential binding elements. dergipark.org.tr

Table 2: Key Pharmacophore Features of the Benzamide Scaffold

| Feature Type | Location in Scaffold | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | H-bonding with protein backbone or side chains |

| Hydrogen Bond Acceptor (HBA) | Nitro Group Oxygens | H-bonding with donor groups in the binding site |

| Hydrogen Bond Donor (HBD) | Amide N-H | H-bonding with acceptor groups in the binding site |

| Aromatic Ring (AR) | 4-Chlorophenyl Moiety | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR) | 2-Methyl-5-nitrophenyl Moiety | π-π stacking, hydrophobic interactions |

| Hydrophobic (HY) | Chlorine Atom | van der Waals, hydrophobic interactions |

Mapping Activity Landscapes for Structural Optimization

Activity landscape analysis provides a visual representation of the structure-activity relationship, mapping chemical structure against molecular activity. rsc.org This approach helps identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in activity. These cliffs are highly informative for structural optimization, as they highlight minor structural modifications that lead to significant gains or losses in potency.

For the this compound series, mapping the activity landscape would involve plotting the activity of numerous analogues against their structural similarity. The resulting map could reveal regions of the chemical space where activity is highly sensitive to small changes (steep cliffs) and areas where modifications can be made with little impact on activity (smooth slopes). This information guides the design of new analogues by focusing on modifications in sensitive regions to enhance potency while avoiding detrimental changes.

Design Principles for Probes and Tool Compounds

Beyond simply understanding SAR, the this compound scaffold can be developed into chemical probes or tool compounds to study biological systems.

Incorporation of Tags for Affinity Purification or Imaging

To identify the cellular targets of this compound or to visualize its localization, the molecule can be functionalized with affinity or imaging tags. The design of such probes requires careful consideration of the attachment point to avoid disrupting the key interactions responsible for its activity.

Affinity Tags for Purification: A common strategy involves appending a biotin tag, often via a flexible linker, to a position on the molecule that is solvent-exposed and not critical for binding. This allows the biotinylated probe to be immobilized on streptavidin-coated beads, enabling the capture and subsequent identification of binding proteins from cell lysates.

Photoaffinity Labeling: For creating a covalent linkage to the target protein, a photoreactive group, such as a diazirine or an aryl azide, can be incorporated into the benzamide structure. nih.gov Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.gov The addition of a clickable handle, like an alkyne, allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via a bioorthogonal reaction for detection and enrichment. nih.govgoogle.com

Table 3: Components of a Benzamide-Based Chemical Probe

| Component | Function | Example Moiety |

|---|---|---|

| Binding Scaffold | Provides affinity and selectivity for the target | This compound |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Phenyl azide, Diazirine |

| Linker | Spatially separates the tag from the scaffold to minimize interference | Polyethylene glycol (PEG), Alkyl chain |

| Reporter/Affinity Tag | Enables visualization or purification of the probe-target complex | Biotin, Fluorescein, Alkyne (for click chemistry) |

The strategic development of such probes transforms a simple chemical compound into a powerful tool for exploring complex biological systems and elucidating molecular mechanisms of action.

Design of Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique for identifying the biological targets of small molecules. This method involves the use of a chemical probe that can be activated by light to form a covalent bond with its binding partner. The design of such a probe based on the this compound scaffold would involve the incorporation of a photoreactive group and a reporter tag for detection and enrichment.

A general strategy for creating photoaffinity probes from a benzamide core has been demonstrated in the development of probes for histone deacetylases (HDACs). nih.govnih.gov In this work, benzamide-based HDAC inhibitors were modified to include photoreactive moieties, such as aryl and alkyl azido groups. nih.gov Upon irradiation with UV light, these groups generate highly reactive nitrenes that can form covalent bonds with nearby amino acid residues in the target protein's binding site.

For a hypothetical photoaffinity probe derived from this compound, a photoreactive group like a diazirine or a benzophenone could be incorporated into the structure. Additionally, a reporter tag, such as biotin for affinity purification or a fluorescent dye for imaging, would be attached via a linker. The point of attachment for the linker and photoreactive group would need to be carefully chosen to minimize disruption of the compound's original binding properties.

Below is a data table illustrating the components of photoreactive benzamide probes for HDAC1 and HDAC2, which serves as an example of how such probes are designed. nih.gov

| Probe | Scaffold | Photoreactive Group | Linker/Reporter | Target |

| Probe 1 | Benzamide | Aryl Azide | Biotin | HDAC1/2 |

| Probe 2 | Benzamide | Alkyl Azide | Biotin | HDAC1/2 |

| Probe 3 | Benzamide | Diazide | Biotin | HDAC1/2 |

This table is illustrative and based on the design of HDAC probes, not specific derivatives of this compound.

The inhibitory activities of these probes were found to be influenced by the positioning of the photoreactive groups and the reporter tag, underscoring the importance of careful design in the development of effective photoaffinity labels. nih.gov

Development of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are another class of chemical tools used to study enzyme function directly in complex biological systems. Unlike photoaffinity labels, ABPs typically contain a reactive group, or "warhead," that forms a covalent bond with the active site of an enzyme in an activity-dependent manner. nih.govresearchgate.net The general structure of an ABP includes the warhead, a recognition element (in this case, the benzamide scaffold), and a reporter tag. nih.gov

The development of an ABP from this compound would require the introduction of a suitable warhead. The choice of warhead depends on the class of enzyme being targeted. For example, fluorophosphonates are commonly used to target serine hydrolases, while acyloxymethyl ketones can be used for cysteine proteases.

A strategy for creating ABPs for metalloproteases has been described, which involves coupling a zinc-chelating group (to target the active site) with a benzophenone photocrosslinker. nih.gov While this particular example still relies on photoactivation, it illustrates the modular design of ABPs where a targeting moiety is combined with a reactive group.

For a hypothetical ABP derived from this compound, a warhead could be appended to the benzamide structure. The recognition element would guide the probe to its target enzyme, and the warhead would then react with an active site residue, leading to covalent labeling. A reporter tag would enable visualization or enrichment of the labeled enzyme.

The following table outlines the key components of a generic activity-based probe.

| Component | Function | Example Moiety |

| Recognition Element | Provides binding affinity and selectivity for the target enzyme. | This compound |

| Reactive Group (Warhead) | Forms a covalent bond with an active site residue of the target. | Fluorophosphonate, Michael acceptor |

| Reporter Tag | Enables detection and/or enrichment of the probe-enzyme conjugate. | Biotin, Fluorescent dye (e.g., Rhodamine, BODIPY) |

This table represents a generalized design for an ABP and is not based on a specific synthesized derivative of this compound.

The successful design of an ABP requires a balance between reactivity and selectivity. The probe must be reactive enough to label its target but not so reactive that it nonspecifically labels other proteins. nih.gov The development of such probes based on the this compound scaffold could provide valuable tools for studying the activity of specific enzymes in their native environment.

Chemical Derivatization and Functionalization for Advanced Applications

Covalent Functionalization for Materials Science Applications

Covalent functionalization involves the formation of strong, stable chemical bonds between molecules, a technique widely used to modify the properties of materials. While specific studies on 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide are limited, the general principles of covalent modification can be applied to understand its potential.

Integration into Polymer Backbones for Functional Materials

The incorporation of specific chemical moieties into polymer chains is a common strategy to imbue the resulting material with desired functionalities. The amine and chloro groups on the this compound molecule could theoretically serve as handles for polymerization reactions. This could lead to the development of polymers with enhanced thermal stability, altered electronic properties, or specific recognition capabilities. Research on related benzamide (B126) structures has demonstrated their potential in creating functional polymers.

Surface Immobilization for Sensing or Catalytic Applications